molecular formula C17H25N5O2 B2929705 5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2415600-73-4

5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B2929705
CAS No.: 2415600-73-4
M. Wt: 331.42
InChI Key: YENAWGVFGSSMHJ-UHFFFAOYSA-N
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Description

5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, an oxane ring, and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the oxane ring, and finally the formation of the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require the use of catalysts, specific temperature controls, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatment strategies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one
  • 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid
  • 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide

Uniqueness

5-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-12-2-5-18-16(19-12)21-8-13-10-22(11-14(13)9-21)17(23)20-15-3-6-24-7-4-15/h2,5,13-15H,3-4,6-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENAWGVFGSSMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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